5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole
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Overview
Description
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole can be achieved through several synthetic routes One common method involves the alkylation of 2-mercaptoimidazole with methyl iodide to introduce the methylsulfanyl group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique functional groups.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing biochemical pathways. The ethynyl and methylsulfanyl groups could play roles in binding to active sites or altering the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-(methylsulfanyl)-1H-imidazole: Lacks the ethynyl group, which may result in different reactivity and applications.
5-ethynyl-1H-imidazole:
Properties
CAS No. |
865798-14-7 |
---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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